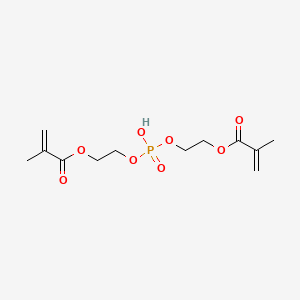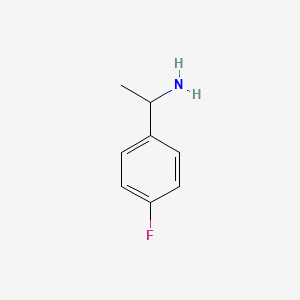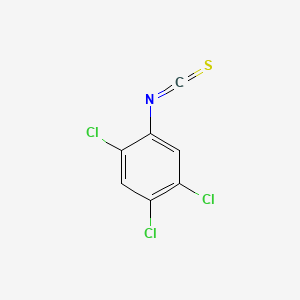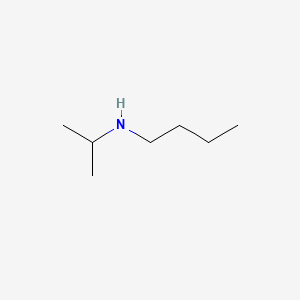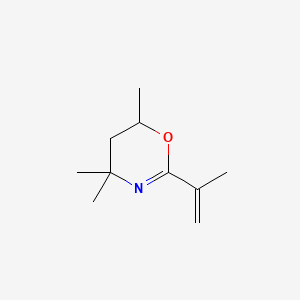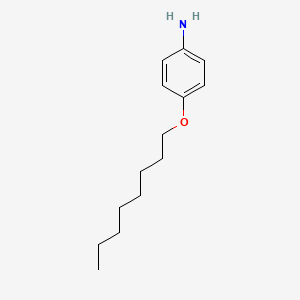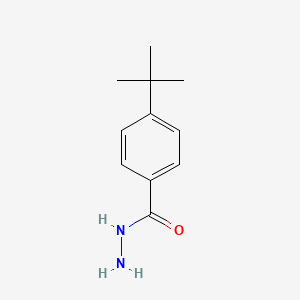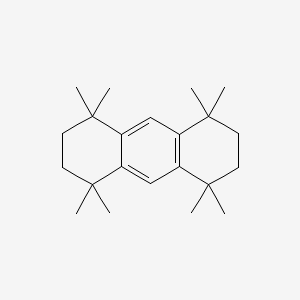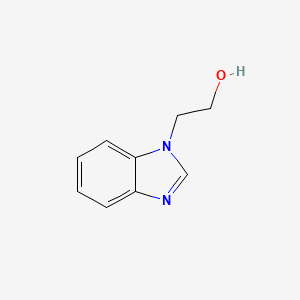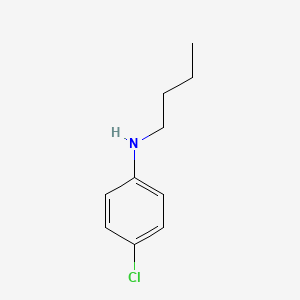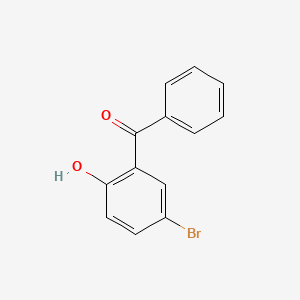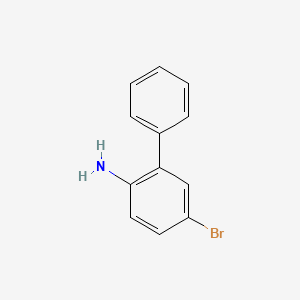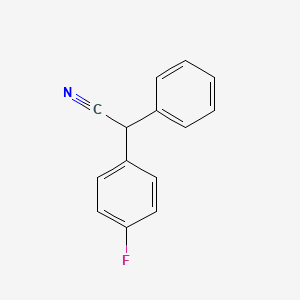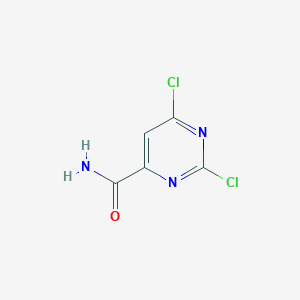
2,6-二氯嘧啶-4-甲酰胺
描述
2,6-Dichloropyrimidine-4-carboxamide is a chemical compound with the CAS Number 98136-42-6 . It has a molecular weight of 192 . The IUPAC name for this compound is 2,6-dichloro-4-pyrimidinecarboxamide .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloropyrimidine-4-carboxamide is C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (4 (8)11)9-5 (7)10-3/h1H, (H2,8,11) .Physical And Chemical Properties Analysis
The density of 2,6-Dichloropyrimidine-4-carboxamide is 1.6±0.1 g/cm3 . It has a boiling point of 362.5±27.0 °C at 760 mmHg . The flash point is 173.0±23.7 °C .科学研究应用
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anti-Breast-Cancer Applications
- Scientific Field : Oncology
- Application Summary : Pyrrolo [2,3-d]pyrimidine and pyrido [2,3-d]pyrimidine derivatives, which include 2,6-Dichloropyrimidine-4-carboxamide, have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
- Methods of Application : The synthesis of these derivatives is based on molecular diversity .
- Results or Outcomes : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Antioxidant Applications
- Scientific Field : Biochemistry
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antioxidant activities . They inhibit the expression and activities of certain vital oxidative stress mediators .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Antibacterial Applications
- Scientific Field : Microbiology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antibacterial activities . They inhibit the growth and activities of certain vital bacterial strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
Antiviral Applications
- Scientific Field : Virology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antiviral activities . They inhibit the growth and activities of certain vital viral strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Antifungal Applications
- Scientific Field : Mycology
- Application Summary : Pyrimidines, including 2,6-Dichloropyrimidine-4-carboxamide, have been found to display a range of pharmacological effects including antifungal activities . They inhibit the growth and activities of certain vital fungal strains .
- Methods of Application : The synthesis of pyrimidines is achieved through the regioselective reaction of carbonyl compounds with amidines .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
安全和危害
2,6-Dichloropyrimidine-4-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
属性
IUPAC Name |
2,6-dichloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERXGWZYRXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286912 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carboxamide | |
CAS RN |
98136-42-6 | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

